An In-depth Technical Guide to the Mechanism of Action of Metocurine at the Neuromuscular Junction
An In-depth Technical Guide to the Mechanism of Action of Metocurine at the Neuromuscular Junction
Introduction
Metocurine (B613844), also known by its chemical name dimethyl-tubocurarine and the trade name Metubine, is a potent, non-depolarizing neuromuscular blocking agent.[1][2] As a derivative of tubocurarine (B1210278), the first identified curare alkaloid, metocurine has been utilized as an adjunct to anesthesia to induce skeletal muscle relaxation.[2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying metocurine's action at the neuromuscular junction, with a focus on its interaction with nicotinic acetylcholine (B1216132) receptors, the quantitative aspects of this interaction, and the experimental methodologies used for its characterization. Although no longer available on the U.S. market, the study of metocurine and its analogs continues to provide fundamental insights into the function of the neuromuscular synapse.[2]
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of metocurine is competitive antagonism of the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the postsynaptic membrane.[1][2][4] In normal neuromuscular transmission, the neurotransmitter acetylcholine (ACh) is released from the presynaptic nerve terminal, diffuses across the synaptic cleft, and binds to two sites on the nAChR.[5] This binding event triggers a conformational change in the receptor, opening its intrinsic ion channel and allowing the influx of sodium ions, which leads to depolarization of the muscle fiber membrane and subsequent muscle contraction. For effective neuromuscular blockade to occur, approximately 70-80% of the ACh receptors need to be blocked.
Metocurine, due to its structural similarity to acetylcholine, binds to the same recognition sites on the nAChR but does not activate the receptor.[1][2][5] By occupying these sites, it physically prevents acetylcholine from binding, thereby inhibiting the end-plate depolarization and subsequent muscle contraction.[4] This antagonism is a reversible process; as the concentration of metocurine in the synapse decreases, or the concentration of acetylcholine increases, the blocking effect diminishes.[1][4] This competitive nature is clinically significant, as the effects of metocurine can be overcome by administering acetylcholinesterase inhibitors like neostigmine, which prevent the breakdown of acetylcholine and increase its concentration at the neuromuscular junction.[1][2][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on dimethyl tubocurarine in anaesthetized man - PubMed [pubmed.ncbi.nlm.nih.gov]
